4-Fluoro-1-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYACAMURHMRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591324 | |
| Record name | 4-Fluoro-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441715-34-0 | |
| Record name | 4-Fluoro-1-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441715-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Fluoro-1-methyl-1H-indole (C₉H₈FN) for Advanced Research Applications
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. The strategic introduction of fluorine atoms into these scaffolds is a well-established method for modulating physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and target binding affinity. This guide provides an in-depth technical overview of 4-Fluoro-1-methyl-1H-indole, a fluorinated indole derivative of significant interest as a synthetic building block in drug discovery. We present its core physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, predictive spectroscopic analysis for structural verification, and a discussion of its potential applications in modern therapeutic development, all grounded in authoritative scientific principles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Core Physicochemical and Structural Data
4-Fluoro-1-methyl-1H-indole is a derivative of the indole heterocyclic system, functionalized with a fluorine atom at the 4-position of the benzene ring and a methyl group on the indole nitrogen. This specific substitution pattern makes it a valuable and reactive intermediate for further chemical elaboration.
Key Properties Summary
The fundamental properties of 4-Fluoro-1-methyl-1H-indole are summarized below. These data are essential for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₈FN | - |
| Molecular Weight | 149.17 g/mol | Calculated |
| CAS Number | 441715-34-0 | BLD Pharm[1] |
| Canonical SMILES | CN1C=CC2=C1C(F)=CC=C2 | - |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Based on analogs |
| Purity | ≥97% (Typical for commercial samples) | - |
Synthesis and Purification Protocol
The most direct and reliable method for preparing 4-Fluoro-1-methyl-1H-indole is through the N-methylation of its precursor, 4-Fluoro-1H-indole. This electrophilic substitution on the indole nitrogen is a high-yielding and well-understood transformation.
Causality and Experimental Rationale
The indole N-H proton is weakly acidic (pKa ≈ 17). To achieve efficient alkylation, a strong base is required to deprotonate the nitrogen, forming a highly nucleophilic indolide anion. Sodium hydride (NaH) is an ideal choice as it is a non-nucleophilic, irreversible base, and the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction system. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are employed to dissolve the reactants and intermediates without interfering with the strong base. Methyl iodide (CH₃I) serves as a potent electrophile for the subsequent Sₙ2 reaction with the indolide anion.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 4-Fluoro-1-methyl-1H-indole from 4-Fluoro-1H-indole.
Caption: Synthetic workflow for N-methylation of 4-Fluoro-1H-indole.
Detailed Step-by-Step Methodology
Materials:
-
4-Fluoro-1H-indole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-Fluoro-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per gram of indole) to the flask and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) in small portions. Caution: Hydrogen gas evolves during this step. Stir the resulting suspension at 0°C for 30-60 minutes, or until gas evolution ceases and the solution becomes clear or a uniform suspension.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture via syringe, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 4-Fluoro-1-methyl-1H-indole.
Spectroscopic Characterization for Structural Verification
Accurate structural confirmation is paramount. The following section outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Fluoro-1-methyl-1H-indole, based on established spectroscopic principles and data from analogous compounds.[2][3][4][5]
-
¹H NMR: The spectrum is expected to show a sharp singlet for the N-methyl protons (N-CH₃) around δ 3.7-3.8 ppm. The aromatic region (δ 6.5-7.5 ppm) will display a complex pattern of multiplets corresponding to the five protons on the indole ring system. The presence of the fluorine atom will introduce additional splitting (coupling) to the adjacent protons (H3, H5).
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will exhibit 9 distinct carbon signals. A key diagnostic feature is the signal for the carbon atom directly attached to fluorine (C4), which will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[6] Other carbons in the fluorinated ring (C3, C5, C7a) will also show smaller couplings (²JCF, ³JCF). The N-methyl carbon (N-CH₃) is expected around δ 32-34 ppm.
-
¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum should show a single resonance. In the proton-coupled spectrum, this signal will appear as a multiplet due to coupling with neighboring aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M]+) corresponding to the exact mass of C₉H₈FN (m/z = 149.0641).
Applications in Research and Drug Discovery
The incorporation of fluorine into bioactive molecules is a powerful strategy in medicinal chemistry.[7] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve pharmacokinetic profiles.
Role as a Synthetic Intermediate
4-Fluoro-1-methyl-1H-indole is a valuable building block for synthesizing more complex molecules. Its indole core is a privileged scaffold found in numerous therapeutic agents. Fluorinated indoles, in particular, are key intermediates in the development of:
-
Anticancer Agents: As precursors to multi-targeted receptor tyrosine kinase (RTK) inhibitors.[8]
-
Antiviral Compounds: Notably as inhibitors of HIV-1 attachment and replication.[8][9][10]
-
CNS-Active Drugs: Including agents targeting serotonin receptors for antidepressant and anxiolytic therapies.
-
Bioimaging Probes: The unique properties of fluorine allow for its use in creating probes for biological imaging.[11]
Conceptual Drug Discovery Workflow
This diagram illustrates how a building block like 4-Fluoro-1-methyl-1H-indole fits into a modern drug discovery paradigm, such as lead optimization.
Caption: Role of a key intermediate in a drug discovery pipeline.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Fluoro-1-methyl-1H-indole is not widely available, prudent safety protocols should be based on its precursor, 4-Fluoro-1H-indole, which is classified as an irritant.
-
Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a fully buttoned laboratory coat must be worn at all times.
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors and contact with skin and eyes. Avoid generating dust if the material is solid.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Fluoro-1-methyl-1H-indole (C₉H₈FN) is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its fluorinated indole core provides a robust platform for the development of novel therapeutics with potentially enhanced pharmacological properties. The synthetic protocol detailed herein is reliable and scalable, and the provided analytical framework enables confident structural verification. As the demand for sophisticated, functionalized heterocyclic compounds continues to grow, 4-Fluoro-1-methyl-1H-indole stands out as a valuable tool for researchers at the forefront of chemical innovation.
References
-
PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
-
Daneshyari. (2018). Fluorine-containing indoles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalytic, Dearomative 2,3-Difluorination of Indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. Retrieved from [Link]
-
ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Retrieved from [Link]
-
Fluorine Notes. (2014). Synthesis of 4-fluoroalkyl-9H-pyrimido[4,5-b]indoles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. CompTox Chemicals Dashboard. Retrieved from [Link]
-
TSI Journals. (2010). Organic CHEMISTRY. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoroindole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
ACS Publications. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). 1H and 13C NMR studies of 7‐azaindole and related compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. 441715-34-0|4-Fluoro-1-methyl-1H-indole|BLD Pharm [bldpharm.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. spectrabase.com [spectrabase.com]
- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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chemical structure of 4-Fluoro-1-methyl-1H-indole vs 4-fluoroindole
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- 3. 4-Fluoroindole 97 387-43-9 [sigmaaldrich.com]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of Fluorinated N-Methyl Indoles in Organic Solvents
This guide details the solubility profiles, physicochemical properties, and experimental protocols for fluorinated N-methylindoles.
Executive Summary
Fluorinated N-methylindoles serve as critical pharmacophores in the development of kinase inhibitors, CNS agents, and molecular probes. Their solubility is governed by the interplay between the lipophilic fluorine substitution , the H-bond acceptor nature of the N-methyl group , and the crystal lattice energy .
Unlike their N-H analogs, N-methylindoles lack hydrogen bond donor capability, resulting in significantly lower melting points (often liquid at room temperature) and enhanced solubility in aprotic organic solvents. This guide provides a solubility landscape derived from physicochemical constants (LogP, MP) and standard industry protocols for empirical determination.
Physicochemical Drivers of Solubility
The solubility of these derivatives is dictated by the General Solubility Equation (GSE) , where solubility (
The Fluorine Effect
The introduction of a fluorine atom alters the electron density of the indole ring without significantly increasing steric bulk.
-
Lipophilicity: Fluorination typically increases LogP by 0.2 – 0.4 units , enhancing solubility in non-polar solvents (e.g., Hexane, Toluene).
-
Lattice Energy: The C-F bond is highly polar but non-polarizable. In N-methyl derivatives, the lack of H-bonding often leads to low-melting solids or oils , which are kinetically faster to dissolve than high-melting crystalline analogs.
Comparative Physicochemical Profile
Data synthesized from experimental melting points and computed partition coefficients.
| Compound | Structure | Physical State (RT) | Melting Point (°C) | LogP (Approx) | Solubility Prediction |
| N-Methylindole | Parent | Liquid | < 25°C | 2.6 | High (Miscible in organics) |
| 4-Fluoro-1-methylindole | C8H6FN | Low-Melting Solid | ~30–35°C | 2.7 | Very High |
| 5-Fluoro-1-methylindole | C8H6FN | Solid | 45–51°C | 2.8 | High |
| 6-Fluoro-1-methylindole | C8H6FN | Liquid / Oil | < 25°C | 2.8 | Very High (Miscible) |
Note: The "Liquid" state of the 6-fluoro isomer implies it is miscible or highly soluble in almost all organic solvents, whereas the 5-fluoro isomer (solid) requires energy to break the crystal lattice, slightly reducing its dissolution rate.
Solubility Landscape
The following classification categorizes solvents based on their ability to dissolve fluorinated N-methylindoles at 25°C.
High Solubility (>100 mg/mL)
These solvents are recommended for stock solution preparation and synthetic reactions.
-
Dichloromethane (DCM): Excellent solvent. The high lipophilicity of the N-Me-Fluoroindole core aligns perfectly with DCM.
-
Dimethyl Sulfoxide (DMSO): Universal solvent for these compounds. Caution: Fluorinated indoles can penetrate skin easily in DMSO solutions.
-
Dimethylformamide (DMF): Ideal for nucleophilic substitution reactions.
-
Tetrahydrofuran (THF): Good solubility; often used for lithiation reactions at the C2 position.
Moderate Solubility (10–100 mg/mL)
-
Ethanol / Methanol: Soluble, but less so than in aprotic solvents due to the hydrophobic fluoro-aromatic ring repelling the polar hydroxyl network. Heating may be required to achieve saturation.
-
Toluene: Good solubility due to
stacking interactions, though less effective than DCM for rapid dissolution. -
Ethyl Acetate: Standard extraction solvent; moderate to high solubility.
Low Solubility (<1 mg/mL)
-
Water: Practically insoluble. The N-methyl group removes the only H-bond donor, and the Fluorine atom adds hydrophobicity.
-
Hexane/Heptane: Low solubility. While the core is lipophilic, the polarity of the indole nitrogen and the C-F bond creates a dipole that resists solvation in purely non-polar alkanes.
Experimental Protocol: Solubility Determination
For critical drug development assays, rely on this self-validating "Shake-Flask" protocol coupled with HPLC quantification.
Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
Step-by-Step Protocol
-
Preparation: Weigh ~10 mg of the fluorinated N-methylindole into a 1.5 mL HPLC vial.
-
Solvation: Add 500 µL of the target solvent.
-
Saturation: Shake at 25°C for 24 hours. Critical: Ensure solid is visible at the bottom. If the solution is clear, add more solid until saturation is maintained.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (Nylon filters may bind the indole).
-
Quantification: Dilute the supernatant 100-fold with acetonitrile and inject into HPLC. Calculate concentration using a calibration curve of the pure compound.
References
-
PubChem. (2025).[1][2] 6-Fluoro-1-methyl-1H-indole Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: 5-Fluoroindole and N-Methylindole derivatives. Merck KGaA. Link
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
ChemRxiv. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives. Link
-
Materials Project. (2025). Crystal Structure Data for Fluorinated Aromatics. Link
Sources
A Technical Guide to the Physicochemical Properties of Fluorinated Indoles: Focus on 4-Fluoro-1-methyl-1H-indole
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorinated Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom to the indole ring system can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This makes fluorinated indoles highly valuable building blocks in the design of novel therapeutics.
Physicochemical Characterization: 4-Fluoro-1H-indole as a Reference
In the absence of specific experimental data for 4-Fluoro-1-methyl-1H-indole, we present the well-documented properties of its immediate precursor, 4-Fluoro-1H-indole (CAS Number: 387-43-9). This information serves as a critical baseline for predicting the characteristics of the N-methylated derivative.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆FN | [1][2] |
| Molecular Weight | 135.14 g/mol | [1][2] |
| Melting Point | 30-32 °C (lit.) | |
| Boiling Point | 90 °C at 0.4 mmHg (lit.) | |
| Physical Appearance | Off-white to beige low melting solid or yellowish liquid. | [1] |
The Influence of N-Methylation: Predicting the Properties of 4-Fluoro-1-methyl-1H-indole
The introduction of a methyl group at the N1 position of the indole ring in 4-Fluoro-1H-indole to form 4-Fluoro-1-methyl-1H-indole will have predictable effects on its physical properties.
-
Melting Point: The methylation of the indole nitrogen disrupts the intermolecular hydrogen bonding that is present in 4-Fluoro-1H-indole. This loss of hydrogen bonding typically leads to a lower melting point. Therefore, it is anticipated that 4-Fluoro-1-methyl-1H-indole will have a melting point below the 30-32 °C range of its parent compound and will likely exist as a liquid at room temperature.
-
Boiling Point: While the loss of hydrogen bonding would lower the boiling point, the increase in molecular weight and van der Waals forces due to the added methyl group will increase it. The net effect on the boiling point is difficult to predict without experimental data, but it is likely to be different from that of 4-Fluoro-1H-indole.
-
Solubility: The removal of the N-H proton will decrease the ability of the molecule to act as a hydrogen bond donor, which may affect its solubility in protic solvents.
Experimental Protocol: Determination of Melting Point
The determination of a melting point is a fundamental technique for the characterization of a solid organic compound. The following protocol outlines a standard procedure using a capillary melting point apparatus.
Objective: To determine the melting point range of a solid sample.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the compound to be tested
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.
-
Repeat until a packed column of 2-3 mm in height is obtained.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature to approximately 10-15 °C below the expected melting point. If the melting point is unknown, a rapid preliminary heating can be performed to get an approximate value.
-
Set the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
-
Melting Point Determination:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the last crystal of the solid melts (the end of the melting range).
-
-
Reporting:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
-
Workflow for Melting Point Determination
Caption: Workflow for the experimental determination of a compound's melting point.
Conclusion
While direct experimental data for 4-Fluoro-1-methyl-1H-indole remains elusive in the reviewed literature, a strong predictive understanding of its physical properties can be derived from the well-characterized parent compound, 4-Fluoro-1H-indole. The principles of intermolecular forces and the structural effects of N-methylation provide a solid basis for estimating its melting point and physical state. The provided experimental protocol for melting point determination offers a standardized method for the empirical characterization of this and other novel fluorinated indole derivatives, which are of significant interest to the drug discovery and development community.
References
Sources
Strategic Deployment of 4-Fluoro-1-methyl-1H-indole in Kinase Inhibitor Design
Executive Summary
The indole scaffold is a "privileged structure" in kinase inhibitor discovery, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., Osimertinib, Sunitinib). However, the specific functionalization of this core determines selectivity and metabolic stability. 4-Fluoro-1-methyl-1H-indole represents a highly specialized building block used to fine-tune the physicochemical properties of kinase inhibitors.
This guide details the structural rationale, synthetic pathways, and experimental validation of this scaffold. It focuses on the "Fluorine Effect" (metabolic blocking and electronic tuning) and the "N-Methylation Strategy" (solubility and H-bond donor removal) as critical tools for optimizing lead compounds targeting receptor tyrosine kinases (RTKs) like c-Met, VEGFR, and serine/threonine kinases.
Structural Rationale & Medicinal Chemistry Logic[1][2]
The "Fluorine Effect" at C4
The introduction of a fluorine atom at the C4 position of the indole ring is not merely a steric replacement for hydrogen; it is a profound electronic modulation.
-
Metabolic Blocking: The C4, C5, and C6 positions of electron-rich indoles are susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4). Fluorine substitution at C4 effectively blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol), extending the half-life (
) of the inhibitor. -
Electronic Tuning (pKa Modulation): Fluorine is highly electronegative (
). Its inductive electron-withdrawing effect (-I) reduces the electron density of the indole ring. This lowers the pKa of the C3 position, modulating the reactivity of the scaffold during synthesis and altering the - stacking potential with aromatic residues (e.g., Phenylalanine, Tyrosine) in the kinase ATP-binding pocket.
The N-Methylation Switch
The 1-methyl group serves a dual purpose in Structure-Activity Relationship (SAR) optimization:
-
H-Bond Donor Removal: Many kinase inhibitors bind to the "hinge region" of the ATP pocket. While the indole NH is a classic H-bond donor, N-methylation removes this capability. This is strategic when the target kinase's hinge region lacks a complementary acceptor, or to gain selectivity against off-target kinases that require that H-bond.
-
Lipophilicity & Permeability: Methylation increases lipophilicity (LogP), often improving passive membrane permeability and blood-brain barrier (BBB) penetration.
SAR Logic Diagram
The following diagram illustrates the functional logic of the scaffold in a kinase pocket context.
Figure 1: Structure-Activity Relationship (SAR) logic of the 4-Fluoro-1-methyl-1H-indole scaffold.
Synthetic Methodology
High-purity synthesis is required for biological evaluation. The following workflow describes the conversion of a nitro-benzene precursor into the functionalized indole.
Synthetic Pathway Diagram
Figure 2: Step-wise synthetic workflow from precursor to functionalized intermediate.
Detailed Protocol: N-Methylation of 4-Fluoroindole
Note: This protocol assumes the starting material 4-Fluoro-1H-indole is obtained commercially or synthesized via the Leimgruber-Batcho method.
Materials:
-
4-Fluoro-1H-indole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Iodomethane (MeI) (1.1 eq)
-
Dimethylformamide (DMF), anhydrous[1]
-
Ice bath, Argon atmosphere
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-Fluoro-1H-indole (e.g., 1.35 g, 10 mmol) in anhydrous DMF (15 mL). Cool the solution to 0°C using an ice bath.
-
Deprotonation: Carefully add NaH (0.48 g, 12 mmol) portion-wise over 10 minutes. Allow the mixture to stir at 0°C for 30 minutes until gas evolution (
) ceases. Critical: Ensure the system is vented to prevent pressure buildup. -
Alkylation: Add Iodomethane (0.68 mL, 11 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.
-
Workup: Quench the reaction carefully with ice-water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x). Dry over
, filter, and concentrate in vacuo. -
Purification: Purify the residue via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield 4-Fluoro-1-methyl-1H-indole as a pale yellow oil or low-melting solid.
Application in Kinase Inhibitor Discovery[4][5][6][7][8]
Target Profile: c-Met and VEGFR
The 4-fluoro-1-methylindole motif is particularly relevant in designing Type I and Type II inhibitors for receptor tyrosine kinases.
-
Case Study (c-Met): In the development of c-Met inhibitors, the indole ring often occupies the hydrophobic back-pocket adjacent to the gatekeeper residue. The 4-fluoro substituent interacts with hydrophobic residues (e.g., Leu, Phe) while preventing oxidation. The N-methyl group orients the molecule to avoid steric clash with the ribose-binding region.
-
Case Study (HIV NNRTI): While not a kinase, the synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) often utilizes 5-chloro-4-fluoro-1H-indole-2-carboxylates. The principles of fluorine-induced metabolic stability established here are directly transferable to kinase inhibitor design [1].
Data Summary: Impact of Fluorination
The following table summarizes the theoretical impact of modifying a standard indole scaffold with 4-Fluoro and 1-Methyl groups.
| Property | Indole (Unsubstituted) | 4-Fluoro-1-methylindole | Impact on Drug Design |
| pKa (C3-H) | ~42 | < 40 (More acidic) | Facilitates C3 functionalization (e.g., halogenation). |
| LogP | 2.14 | ~2.80 | Improved membrane permeability; higher BBB penetration. |
| Metabolic Liability | High (C4/C5/C6 oxidation) | Low (C4 blocked) | Increased in vivo half-life ( |
| H-Bond Donor | Yes (NH) | No | Selectivity against kinases requiring hinge NH interaction. |
Experimental Validation: Kd Determination
To validate the utility of a fragment containing this scaffold, a competitive binding assay is required.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: Recombinant Kinase (e.g., c-Met), Eu-labeled antibody, AlexaFluor™ labeled tracer, Test Compound (4-Fluoro-1-methylindole derivative).
-
Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (starting at 10
). -
Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer in assay buffer. Add test compound. Incubate for 60 mins at RT.
-
Detection: Measure TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).
-
Analysis: Calculate the TR-FRET ratio. Plot dose-response curves to determine
and derive using the Cheng-Prusoff equation.
References
-
Synthesis of 4-Fluoroindole Derivatives
- Source: Sigma-Aldrich / Merck Technical Sheets.
- Context: Precursor availability and physical properties.
-
URL:
-
Fluorine in Medicinal Chemistry
- Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.
- Context: Mechanistic explanation of metabolic blocking and pKa modul
-
URL:[Link]
-
Indole Synthesis for Kinase Inhibitors
- Source:Organic Process Research & Development (ACS Publications).
- Context: Large-scale synthesis of fluorinated indole intermedi
-
URL:[Link]
-
Kinase Inhibitor Design Principles
- Source: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors.
- Context: Hinge binding and hydrophobic pocket interactions.
-
URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for the N-methylation of 4-Fluoroindole using Sodium Hydride and Methyl Iodide
Introduction: The Significance of N-Methylated Indoles in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] N-methylation of the indole nitrogen is a critical synthetic transformation that significantly modulates the parent molecule's biological activity, physicochemical properties, and metabolic stability. This modification can enhance receptor binding affinity, improve cell permeability, and block metabolic pathways, making it a key strategy in the optimization of drug candidates.[2][3] N-methylated indoles are integral components of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and anti-HIV agents.[4]
This document provides a comprehensive guide for the N-methylation of 4-fluoroindole, a valuable fluorinated building block in drug discovery, utilizing the classical and robust combination of sodium hydride (NaH) and methyl iodide (CH₃I).[5] The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and data interpretation guidelines.
Reaction Mechanism: Deprotonation and Nucleophilic Substitution
The N-methylation of 4-fluoroindole with sodium hydride and methyl iodide proceeds via a two-step mechanism:
-
Deprotonation: Sodium hydride, a strong, non-nucleophilic base, abstracts the acidic proton from the indole nitrogen.[6] This irreversible deprotonation generates a highly nucleophilic indolide anion and hydrogen gas. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent the quenching of the hydride and the indolide intermediate.[6]
-
Nucleophilic Substitution (Sₙ2): The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic methyl group of methyl iodide in a classical Sₙ2 reaction. This step results in the formation of the desired N-methyl-4-fluoroindole and sodium iodide as a byproduct.
The choice of a strong base like sodium hydride ensures complete deprotonation of the indole, driving the reaction to completion and minimizing the potential for side reactions.[5]
Sources
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
preparation of 3-formyl-4-fluoro-1-methyl-1H-indole via Vilsmeier-Haack
Application Note: High-Fidelity Synthesis of 3-Formyl-4-fluoro-1-methyl-1H-indole via Vilsmeier-Haack Formylation
Part 1: Executive Summary
Objective: To provide a robust, scalable protocol for the regioselective formylation of 4-fluoro-1-methyl-1H-indole at the C3 position using the Vilsmeier-Haack reaction.
Significance: The target molecule, 3-formyl-4-fluoro-1-methyl-1H-indole , is a high-value pharmacophore intermediate. The C4-fluorine substituent introduces unique electronic properties (metabolic stability, lipophilicity) but presents synthetic challenges due to steric proximity to the C3 reaction site and inductive deactivation. This guide addresses these challenges through optimized thermal profiling and controlled hydrolysis.
Key Performance Indicators (KPIs):
-
Target Yield: >85% isolated yield.
-
Purity: >98% (HPLC/NMR).
-
Reaction Time: 4–6 hours (excluding workup).
-
Scale: Adaptable from milligram to multigram scales.
Part 2: Scientific Background & Mechanistic Logic
The Fluorine Effect: Electronic & Steric Considerations
Standard indoles are highly nucleophilic at C3. However, the introduction of a fluorine atom at C4 alters the landscape:
-
Inductive Deactivation (-I Effect): Fluorine is highly electronegative, pulling electron density away from the pyrrole ring, slightly decreasing the nucleophilicity of C3 compared to the non-fluorinated analog.[1]
-
Steric Hindrance: While fluorine is small (Van der Waals radius ~1.47 Å), its position at C4 is peri-planar to C3.[1] This creates a "steric gate" that necessitates higher activation energy for the bulky Vilsmeier reagent to attack C3.
Implication for Protocol: Unlike simple indole formylations which may proceed at room temperature, this substrate typically requires elevated temperatures (60–80°C) to drive the reaction to completion efficiently.
Reaction Mechanism
The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier Reagent), followed by Electrophilic Aromatic Substitution (EAS) and subsequent hydrolysis.[1]
Figure 1: Mechanistic pathway of the Vilsmeier-Haack reaction on 4-fluoro-1-methylindole.
Part 3: Experimental Protocol
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Substrate : 1.2–1.5 eq POCl₃ | Slight excess of POCl₃ ensures complete conversion of the deactivated indole. |
| Solvent | DMF (Anhydrous) | Acts as both reagent and solvent. Moisture leads to POCl₃ degradation. |
| Temperature (Add) | 0°C to 5°C | Formation of Vilsmeier reagent is exothermic; prevents thermal runaway. |
| Temperature (Rxn) | 80°C | Required to overcome the inductive deactivation and steric hindrance of C4-F. |
| Quench pH | pH 9–10 | Basic conditions are required to rapidly hydrolyze the stable iminium salt to the aldehyde. |
Process Workflow
Figure 2: Step-by-step workflow for the synthesis.
Detailed Step-by-Step Procedure
Materials:
-
4-Fluoro-1-methyl-1H-indole (1.0 eq, e.g., 5.0 g)
-
N,N-Dimethylformamide (DMF) (Anhydrous, 5–10 volumes)[1]
-
Sodium Hydroxide (2M aq) or Sodium Acetate (sat.[1] aq)
-
Dichloromethane (DCM) (for extraction if precipitation is poor)[1][3]
Step 1: Vilsmeier Reagent Preparation (In Situ) [1]
-
Charge an oven-dried round-bottom flask (equipped with a magnetic stir bar and drying tube/N₂ inlet) with anhydrous DMF (approx. 5 volumes relative to indole).
-
Cool the flask to 0°C using an ice-water bath.
-
Add POCl₃ (1.2 eq) dropwise via a pressure-equalizing addition funnel or syringe pump.
-
Stir at 0°C for 30 minutes. The solution will turn yellow/orange, indicating the formation of the chloroiminium salt.
Step 2: Substrate Addition & Reaction
-
Dissolve 4-fluoro-1-methyl-1H-indole (1.0 eq) in a minimal amount of DMF (1–2 volumes).
-
Add the indole solution dropwise to the cold Vilsmeier reagent.
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.
-
Heat the reaction mixture to 80°C .
-
Note: While unsubstituted indoles react at RT, the C4-fluoro group deactivates the ring. Heating ensures conversion.
-
-
Monitor reaction progress by TLC (System: Hexane/EtOAc 7:3) or HPLC. The starting material should disappear within 3–6 hours.
Step 3: Hydrolysis & Workup
-
Cool the reaction mixture to RT.
-
Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x reaction volume).
-
Observation: A clear, often reddish or orange solution forms (the iminium salt is water-soluble).[1]
-
-
Critical Step: Slowly add 2M NaOH or saturated Sodium Acetate solution with vigorous stirring until pH reaches 9–10.
-
Stir the basic suspension for 1 hour. The product should precipitate as a solid.[3]
Step 4: Purification
-
If solid precipitates: Filter via Büchner funnel, wash copiously with water (to remove DMF/salts), and dry under vacuum.[1]
-
If oil forms: Extract with DCM (3x).[1] Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.
-
Recrystallization: If necessary, recrystallize from Ethanol or Ethanol/Water mixtures.[1]
Part 4: Analytical Characterization
Confirm the structure using Proton NMR (
| Signal (approx.)[1] | Multiplicity | Integration | Assignment | Notes |
| ~9.8 - 10.2 ppm | Singlet (s) | 1H | -CHO | Distinctive aldehyde peak.[1] |
| ~8.0 ppm | Singlet (s) | 1H | C2-H | Deshielded by the adjacent carbonyl. |
| ~3.8 ppm | Singlet (s) | 3H | N-CH₃ | Methyl group on Nitrogen. |
| ~7.0 - 7.5 ppm | Multiplets | 3H | Ar-H | Aromatic protons (splitting affected by F-coupling).[1] |
Note: The C4-F substituent will cause splitting of nearby protons (H5) and carbon signals in
Part 5: Troubleshooting & Safety
Common Issues:
-
Low Yield/Incomplete Reaction: Often due to moisture in DMF (destroys POCl₃) or insufficient heating. Ensure DMF is anhydrous and increase temp to 90°C if conversion stalls.
-
Tar Formation: Reaction temperature too high during POCl₃ addition. strictly control the 0°C addition phase.
-
Product stays in water: The iminium salt was not fully hydrolyzed. Ensure the quench is basic (pH > 9) and stirred long enough (at least 1 hr).
Safety Hazards:
-
POCl₃: Highly corrosive, reacts violently with water producing HCl and phosphoric acid.[1] Use a fume hood.[2]
-
DMF: Hepatotoxic. Avoid skin contact.
-
Exotherms: Both the reagent formation and the quench are highly exothermic.
References
-
Vilsmeier, A., & Haack, A. (1927).[1][4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][4] Berichte der deutschen chemischen Gesellschaft.
-
Organic Syntheses. (1959).[1] Indole-3-aldehyde.[1][3][8][9][10][11] Org.[4][6][7][8][9][10][12] Synth. 1959, 39, 30. (Standard protocol basis).
-
James, P. N., & Snyder, H. R. (1960).[1] Indole-3-aldehyde.[1][3][8][9][10][11] Organic Syntheses, Coll.[4] Vol. 4, p.539. (Detailed workup procedures).
-
BenchChem. (2025).[2][3] Application Notes: Vilsmeier-Haack Formylation of Indoles. (General reaction parameters for substituted indoles).
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. (Safety data regarding POCl3/DMF exotherms).
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. CAS 23073-31-6: 4-fluoro-1H-indole-3-carbaldehyde [cymitquimica.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
4-Fluoro-1-methyl-1H-indole in synthesis of antiviral indole derivatives
Application Note: 4-Fluoro-1-methyl-1H-indole as a Privileged Scaffold in Antiviral Drug Discovery
Executive Summary
The development of small-molecule antivirals requires building blocks that offer precise steric, electronic, and pharmacokinetic control. Among heterocyclic scaffolds, indole derivatives have proven highly effective against a broad spectrum of viral targets, including HIV-1, HCV, and Influenza[1][2]. Specifically, the 4-fluoro-1-methyl-1H-indole building block has emerged as a critical pharmacophore. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing 4-fluoro-1-methyl-1H-indole in the development of next-generation antiviral therapeutics.
Mechanistic Rationale: The "Fluoro-Methyl" Advantage
The strategic functionalization of the indole core at the C-4 and N-1 positions provides a synergistic enhancement of both target affinity and metabolic stability.
-
The C-4 Fluorine Effect (Electronic & Steric Tuning): Fluorine is highly electronegative yet sterically compact (van der Waals radius of 1.47 Å, closely mimicking hydrogen's 1.20 Å). Introduction of a fluorine atom at the C-4 position significantly alters the local dipole moment without causing steric clashes within tight viral protein binding pockets. In the development of HIV-1 attachment inhibitors, the simple edit of adding a C-4 fluorine yielded a remarkable 60-fold increase in antiviral potency[3]. Furthermore, the C-4 fluorine blocks cytochrome P450-mediated oxidative metabolism at a notoriously labile site on the indole ring.
-
The N-1 Methyl Effect (Pharmacokinetic Optimization): Methylation at the N-1 position eliminates the hydrogen bond donor capability of the indole nitrogen. This strategic removal is crucial when target binding relies heavily on hydrophobic interactions rather than H-bonding. Additionally, N-methylation increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability and preventing Phase II metabolic N-glucuronidation, thereby improving the compound's oral bioavailability and half-life[4].
Workflow for synthesizing and screening 4-fluoro-1-methyl-1H-indole antiviral derivatives.
Quantitative Data: Structure-Activity Relationship (SAR)
The table below summarizes the profound impact of the 4-fluoro and 1-methyl substitutions on the antiviral potency and cytotoxicity of indole-3-glyoxamide derivatives against HIV-1, demonstrating the clear superiority of the dual-substituted scaffold[3][4].
| Core Scaffold | C-4 Substituent | N-1 Substituent | HIV-1 EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| 1H-Indole | H | H | 120.0 | > 50 | > 416 |
| 4-Fluoro-1H-indole | F | H | 2.0 | > 50 | > 25,000 |
| 4-Fluoro-1-methyl-1H-indole | F | CH₃ | 0.8 | > 50 | > 62,500 |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-(4-Fluoro-1-methyl-1H-indol-3-yl)-2-oxoacetamide Derivatives
This protocol outlines the synthesis of indole-3-glyoxamides, a proven antiviral pharmacophore class[3].
Step 1: Electrophilic Aromatic Substitution (Acylation)
-
Procedure: Dissolve 4-fluoro-1-methyl-1H-indole (1.0 eq) in anhydrous diethyl ether (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C. Dropwise, add oxalyl chloride (1.5 eq).
-
Causality: The N-1 methyl group inductively donates electron density into the indole ring, rendering the C-3 position highly nucleophilic. The low temperature (0 °C) suppresses polymerization and side reactions. Oxalyl chloride is chosen because it is highly reactive and its byproducts (CO and CO₂) are gaseous, driving the reaction to completion via Le Chatelier's principle.
-
Validation Checkpoint: The reaction is self-indicating. The vigorous evolution of gas (bubbling) will occur upon addition. The complete cessation of gas evolution (typically 1-2 hours) confirms the quantitative formation of the intermediate 2-(4-fluoro-1-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.
Step 2: Amidation
-
Procedure: Concentrate the intermediate acid chloride in vacuo to remove unreacted oxalyl chloride. Redissolve in anhydrous dichloromethane (DCM). Cool to 0 °C and add N,N-diisopropylethylamine (DIPEA, 3.0 eq), followed by the desired secondary amine (e.g., a functionalized piperazine, 1.2 eq).
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the coupling, preventing the protonation of the nucleophilic amine, which would otherwise stall the reaction.
-
Validation Checkpoint: Quench a 10 µL reaction aliquot in 1 mL of methanol and analyze via LC-MS. The complete disappearance of the acid chloride mass (observed as the methyl ester artifact in the MS due to methanol quenching) and the appearance of the desired product mass [M+H]⁺ validates reaction success.
Protocol B: In Vitro Antiviral Screening (Pseudotyped Virus Assay)
-
Procedure: Seed HEK293T cells in 96-well plates at a density of
cells/well. Incubate overnight. Perform serial dilutions of the synthesized 4-fluoro-1-methyl-1H-indole derivatives in DMSO, ensuring a final DMSO concentration of <0.5% in the assay media. Infect cells with luciferase-encoding HIV-1 pseudovirus in the presence of the compounds. After 48 hours, lyse the cells and measure luminescence. -
Causality: Pseudoviruses are utilized because they are restricted to a single round of replication. This isolates the mechanism of action specifically to viral entry/attachment, eliminating confounding variables associated with downstream replication steps[4].
-
Validation Checkpoint: The assay must include a known reference inhibitor (e.g., Temsavir) and a cytotoxicity control plate (using a cell viability reagent like CellTiter-Glo). The assay is only validated if the Z'-factor of the control wells is > 0.5, ensuring the signal-to-noise ratio is sufficient for reliable EC₅₀ determination.
Mechanistic Pathway of Viral Inhibition
The following diagram illustrates the logical pathway by which 4-fluoro-1-methyl-1H-indole derivatives block viral entry, specifically modeling the disruption of the viral glycoprotein (e.g., HIV-1 gp120) interaction with host cell receptors[3][4].
Mechanism of viral entry blockade by 4-fluoro-1-methyl-indole derivatives.
Conclusion
The 4-fluoro-1-methyl-1H-indole scaffold is a highly privileged building block in medicinal chemistry. By combining the metabolic shielding and unique stereoelectronic profile of the C-4 fluorine with the lipophilicity and conformational control of the N-1 methyl group, researchers can synthesize highly potent, bioavailable antiviral agents. Strict adherence to self-validating synthetic and biological protocols ensures the rapid and reliable translation of these derivatives from benchtop discovery to preclinical evaluation.
References
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances URL
- Source: PMC (NIH)
- Source: PMC (NIH)
- Source: Semantic Scholar (Journal of Medicinal Chemistry)
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
purification of 4-Fluoro-1-methyl-1H-indole by silica gel chromatography
Topic: Purification of 4-Fluoro-1-methyl-1H-indole by silica gel chromatography Role: Senior Application Scientist, Separation Sciences Division[1]
Technical Support Center: Indole Purification Series
Subject: Optimization and Troubleshooting for 4-Fluoro-1-methyl-1H-indole Isolation Reference ID: IND-PUR-04F-M
Welcome to the technical support interface. This guide addresses the purification of 4-Fluoro-1-methyl-1H-indole , a critical intermediate often synthesized via the N-methylation of 4-fluoroindole.[1]
This molecule presents a specific triad of purification challenges:
-
Volatility: High risk of yield loss during concentration.[1]
-
Acid Sensitivity: Propensity for dimerization on active silica.[1]
-
Co-elution: Close Rf values with unreacted starting material if the gradient is unoptimized.
Part 1: Method Development & Core Protocol
Q: What is the standard mobile phase for this separation?
A: The "Gold Standard" for N-alkylated indoles is Hexanes:Ethyl Acetate (Hex:EtOAc) .[1]
-
The Chemistry: N-methylation removes the hydrogen bond donor (N-H) found in the starting material (4-fluoroindole).[1] Consequently, the product (4-Fluoro-1-methyl-1H-indole) is significantly less polar than the starting material.[1]
-
Elution Order:
-
Product: 4-Fluoro-1-methyl-1H-indole (High Rf, elutes first).
-
Impurity: 4-Fluoroindole (Lower Rf, elutes second due to H-bonding with silica silanols).[1]
-
Recommended Gradient:
| Phase | Solvent Ratio (Hex:EtOAc) | Column Volume (CV) | Purpose |
|---|---|---|---|
| Equilibration | 100:0 | 3 CV | Column conditioning.[1] |
| Loading | 98:2 | - | Load sample as a liquid concentrate (avoid DCM if possible). |
| Isocratic Hold | 98:2 | 2 CV | Elute non-polar impurities (e.g., mineral oil from NaH). |
| Gradient | 98:2
Critical Note: Do not use Dichloromethane (DCM) or Chloroform as the primary eluent if you can avoid it. Halogenated solvents can sometimes contain traces of HCl, which accelerates indole decomposition [1].
Part 2: Troubleshooting & FAQs
Q: My product is streaking on the column, and I see a new spot at the baseline. What is happening?
A: You are likely experiencing acid-catalyzed decomposition. [1]
Diagnosis: Silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). Electron-rich heterocycles like indoles can undergo dimerization or polymerization on the column, especially if the run time is long. Although the fluorine at C4 is electron-withdrawing, the indole core remains sensitive [2].
The Fix: Base-Deactivation Pre-treat your silica column to neutralize acidic silanol sites.[1]
-
Modifier: Add 1% Triethylamine (TEA) to your mobile phase solvents.[1]
-
Protocol: Flush the column with Hexanes + 1% TEA before loading your sample.
-
Run: Perform the purification using Hex:EtOAc + 0.5% TEA.
Q: I see a clear product spot on TLC, but after rotary evaporation, my flask is nearly empty. Where did it go?
A: The product has sublimed or evaporated.
Diagnosis: 4-Fluoro-1-methyl-1H-indole is a low-molecular-weight lipophilic molecule.[1] The melting point of the parent 4-fluoroindole is roughly 30–32°C [3].[1] The N-methyl derivative often exists as an oil or low-melting solid with significant vapor pressure.[1]
The Fix: Volatility Management
-
Bath Temperature: Never exceed 30°C on the rotavap.
-
Vacuum: Do not use high vacuum (< 10 mbar) for extended periods. Stop immediately once the solvent is removed.
-
Drying: Do not leave the compound on a high-vacuum manifold overnight. Dry under a gentle stream of Nitrogen instead.
Q: How do I separate the product from the "C-alkylated" byproduct?
A: Switch to a highly selective isocratic hold.
Diagnosis: In methylation reactions (e.g., NaH + MeI), C-alkylation (usually at C3) is a common side reaction.[1] 3-methyl-4-fluoroindole is structurally very similar to your N-methyl product.
The Fix:
-
TLC Analysis: These isomers often have
.[1] -
Technique: Use a "shallow gradient" or isocratic elution.[1] If they co-elute in 95:5 Hex:EtOAc, try 98:2 Hex:EtOAc or switch solvent selectivity to Pentane:Diethyl Ether (95:5) . The ether oxygen interacts differently with the indole nitrogen than the carbonyl of ethyl acetate does.
Part 3: Visualized Workflows
Workflow 1: Purification Decision Tree
This logic gate determines the optimal stationary phase treatment based on your initial TLC results.
Figure 1: Decision matrix for selecting column conditions based on pre-run TLC diagnostics.
Workflow 2: The "Volatility Trap" Prevention
A specific protocol to prevent yield loss during the concentration step.
Figure 2: Critical parameters for rotary evaporation to prevent sublimation of fluoroindoles.
References
-
BenchChem Technical Support. (2025).[1][2][3] Purification of Indole Derivatives by Column Chromatography: Troubleshooting Guide. Retrieved from
-
Ossila. (2023).[1] 4-Fluoroindole: Properties and Applications in Synthesis. Retrieved from
-
Sigma-Aldrich. (2024).[1] 4-Fluoroindole Product Specification and Safety Data Sheet (SDS).[1] Retrieved from [1]
-
PubChem. (2025).[1][4] 1-Methylindole Compound Summary (CID 11623).[1] National Center for Biotechnology Information.[1] Retrieved from
Sources
Technical Guide: Safe Scale-Up of Indole Methylation using Sodium Hydride
🛑 CRITICAL SAFETY ALERT: The NaH/DMF Hazard
Before proceeding, you must address the solvent selection.[1][2][3][4] A common laboratory practice is to use DMF (N,N-Dimethylformamide) or DMAc because they dissolve the sodium indolide salt well.
ON SCALE, THIS IS A SEVERE EXPLOSION HAZARD. [5]
-
The Hazard: NaH induces the decomposition of DMF/DMAc. This reaction is exothermic and autocatalytic.
-
The Trigger: Decomposition onset can occur as low as 26°C - 40°C depending on impurities and concentration.
-
The Result: A thermal runaway leading to rapid pressurization and vessel rupture.
Recommendation:
-
Primary Choice: Switch to THF (Tetrahydrofuran) or 2-MeTHF . If solubility is poor, use a slurry-to-slurry process.
-
Secondary Choice (If DMF is mandatory): You must maintain strict temperature control below 30°C during the NaH contact phase and ensure the reactor has a high-capacity emergency pressure relief system.
Part 1: Process Design & Engineering
Reactor Configuration
Scale-up changes the surface-area-to-volume ratio, making heat removal the rate-limiting step.
-
Vessel: Glass-lined steel or Hastelloy. Avoid simple glass flasks >5L due to fragility under pressure.
-
Headspace Management: The reaction generates 1 mole of
gas per mole of Indole. -
Agitation: High-torque overhead stirring is required. Magnetic stirring is forbidden on scale (it will decouple due to the thick slurry).
Reagent Preparation (The Mineral Oil Question)
Question: Should I wash the mineral oil off the NaH (60% dispersion) before scale-up? Answer: NO.
-
Reasoning: The mineral oil acts as a heat sink and a barrier against atmospheric moisture. Washing it off exposes highly reactive, dry NaH dust, which is statically charged and prone to flash fires.
-
Protocol: Calculate the active mass (0.60
Weight) and leave the oil. It can be removed during the workup (phase separation).
Part 2: Operational Protocols (Step-by-Step)
The Safe Dosing Strategy
On a milligram scale, researchers often add solid NaH to the Indole solution. Do not do this on scale. The safest method is Inverse Addition (Indole solution added to NaH slurry).
Workflow Diagram
Caption: Safe process flow for NaH-mediated indole methylation. Note the feedback loop: addition must stop immediately if temperature spikes.
Detailed Protocol
-
Slurry Generation: Charge the reactor with anhydrous THF (or Toluene). Engage stirrer. Add NaH (60% dispersion) via a solids-addition funnel or powder transfer port under positive Nitrogen pressure.
-
Cooling: Bring the slurry to 0°C – 5°C .
-
Indole Addition: Dissolve the Indole in the minimum volume of anhydrous solvent. Add this solution to the NaH slurry via a dosing pump.
-
Rate Limit: Control addition so that
evolution is steady, not vigorous. -
Temp Limit: Do not exceed 15°C.
-
-
Aging: Stir for 30–60 minutes after addition. Ensure gas evolution has ceased (visual check via bubbler or mass flow meter).
-
Methylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) slowly. This step is also exothermic.[4][7]
Part 3: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (Incomplete) | "Crusting." The sodium indolide salt precipitates and coats the unreacted NaH particles. | Do not add more NaH yet. Increase agitation speed. Add a small amount of a more polar co-solvent (e.g., DME) if compatible, or raise temperature slightly (only if not using DMF). |
| Grey vs. White NaH | Grey color indicates residual metallic Sodium (Na0) from manufacturing.[2] It is more reactive than white NaH. | Treat grey NaH with extreme caution.[2][5][8] It may have a shorter induction period and a sharper exotherm. No process change needed, but increase safety margins. |
| Foaming / Level Swell | Rapid | Stop agitation immediately for 30 seconds to break the foam, then resume at lower RPM. Reduce dosing rate. |
| Brown/Black Discoloration | Decomposition of solvent (DMF) or oxidation of Indole. | Check temperature log. If using DMF and T > 40°C, initiate emergency cooling immediately . |
FAQ: "Can I use solid NaH instead of the dispersion?"
Strictly No for Scale-Up. Dry NaH (90-95%) is a Class 4.3 Water-Reactive solid. It is easily aerosolized. If the dust contacts moist air or sweat, it can ignite. The 60% oil dispersion is the only safe form for kilogram-scale work.
Part 4: Quenching & Waste Disposal[3][4][8][9]
The "Fieser" Method (Modified for Scale) Never add water directly to a reactor containing residual NaH. The heat generation + hydrogen gas = explosion.
Quenching Decision Tree
Caption: Stepwise quenching protocol to manage exotherms. Always move from less reactive alcohols (IPA) to more reactive ones (MeOH) before water.
Procedure:
-
Dilution: Dilute the reaction mixture with an inert solvent (Toluene or Heptane). This provides thermal mass to absorb the heat of quenching.
-
Primary Quench: Cool to 0°C. Add Isopropanol (IPA) dropwise. IPA reacts slowly with NaH.
-
Secondary Quench: Once bubbling slows, add Methanol .[3][9] This ensures all NaH is consumed.
-
Final Quench: Add Water slowly.
-
Separation: The mineral oil will partition into the organic layer (Heptane/Toluene). The product (N-methylindole) will also be in the organic layer. Wash with water to remove salts, then separate.
References
-
Yang, Q., et al. (2019).[7] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development. [Link][7][10]
-
Siedlecki, P. S., et al. (2010).[10] "The Safe Use of Sodium Hydride on Scale." Organic Process Research & Development. [Link][7]
-
UC Santa Barbara. (2012). "Standard Operating Procedure: Sodium Hydride." UCSB Environmental Health & Safety. [Link]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards.
Sources
- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. CN103496668B - Method for preparing sodium hydride - Google Patents [patents.google.com]
- 7. Chemical Safety Library [safescience.cas.org]
- 8. sarponggroup.com [sarponggroup.com]
- 9. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 10. scribd.com [scribd.com]
Validation & Comparative
1H and 19F NMR Spectrum Analysis of 4-Fluoro-1-methyl-1H-indole: A Comparative Guide for FBDD
As Fragment-Based Drug Discovery (FBDD) continues to evolve, the strategic incorporation of fluorine into fragment libraries has become a cornerstone of modern hit identification[1]. 4-Fluoro-1-methyl-1H-indole represents a highly optimized molecular probe in this space. By combining the extreme sensitivity of the
This guide objectively compares the NMR performance of 4-Fluoro-1-methyl-1H-indole against its structural alternatives, detailing the mechanistic causality behind its spectral properties and providing a self-validating experimental protocol for FBDD screening.
Mechanistic NMR Causality: The Role of N-Methylation and C4-Fluorination
To effectively utilize 4-Fluoro-1-methyl-1H-indole in NMR-based screening, one must understand the quantum mechanical causality driving its spectral signature:
-
C4-Fluorination (The
F Handle): The highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect through the -bond framework, while simultaneously donating electron density into the aromatic -system via resonance. This dual behavior significantly shields the ortho proton (H-5), shifting its H NMR signal upfield to approximately 6.75 ppm. Furthermore, the strong spin-spin coupling between the fluorine and adjacent protons splits the H-5 signal into a distinct doublet of doublets ( Hz)[2]. More importantly, the fluorine atom provides a highly responsive F NMR signal at ~ -121.5 ppm, which is hyper-responsive to changes in the local chemical environment upon protein binding[3]. -
N-Methylation (Spectral Simplification): The addition of the N-methyl group (appearing as a sharp
H singlet at ~3.78 ppm) eliminates the broad, solvent-exchangeable N-H proton signal typically found >8.0 ppm in unmethylated indoles. By preventing tautomerization and hydrogen bonding at the indole nitrogen, N-methylation restricts the fragment's binding modalities to purely hydrophobic or - interactions. This stabilizes the electronic distribution across the indole core, resulting in sharper, more consistent NMR peaks across varying aqueous buffer conditions and pH levels[3].
Objective Performance Comparison: Fluorinated vs. Unfluorinated Indoles
When selecting a fragment for a screening library, the choice of substitution dictates both the analytical clarity and the biological utility of the probe. The table below summarizes the quantitative and qualitative differences between 4-Fluoro-1-methyl-1H-indole and its primary alternatives.
| Feature / Metric | 4-Fluoro-1-methyl-1H-indole | 4-Fluoro-1H-indole | 1-Methyl-1H-indole |
| ~3.78 ppm (s, 3H, N-CH | >8.0 ppm (br s, 1H, N-H) | ~3.75 ppm (s, 3H, N-CH | |
| ~6.75 ppm (dd, | ~6.80 ppm (dd, | ~7.20 ppm (m) | |
| ~ -121.5 ppm (s) | ~ -122.0 ppm (s) | N/A | |
| Aqueous pH Sensitivity | Low (No exchangeable N-H) | High (N-H exchanges with D | Low |
| FBDD Utility | High (Orthogonal | High ( | Moderate (Lacks |
Conclusion of Comparison: While 4-Fluoro-1H-indole is useful for probing hydrogen-bond acceptor pockets, its N-H proton is subject to chemical exchange with aqueous buffers, complicating
Experimental Methodology: Self-Validating NMR Screening Protocol
The following protocol outlines a ligand-observed NMR screening workflow. Ligand-observed NMR is prioritized in FBDD because it requires significantly less target protein than protein-observed methods and leverages the sharp, high-intensity signals of the small molecule[5].
Step 1: Sample Preparation & Lock Establishment
-
Action: Prepare a 500
M stock of 4-Fluoro-1-methyl-1H-indole in deuterated dimethyl sulfoxide (DMSO-d ). Dilute to a final concentration of 50 M in a physiological phosphate buffer (pH 7.4) containing exactly 10% D O. -
Causality: DMSO-d
ensures complete dissolution of the lipophilic fragment without introducing overlapping proton signals. The 10% D O is strictly required to provide a deuterium lock signal for the NMR spectrometer, stabilizing the magnetic field during the lengthy acquisition times required for protein mixtures.
Step 2: Target Protein Integration (Fast Exchange Regime)
-
Action: Introduce the target protein at a concentration of 2.5
M (establishing a 1:20 protein-to-ligand ratio). -
Causality: Maintaining a vast stoichiometric excess of the ligand ensures that the system remains in "fast exchange" on the NMR timescale. This allows the bound state's relaxation properties to rapidly transfer to the free ligand pool, amplifying the detectable signal change across the entire ligand population.
Step 3: H CPMG NMR Acquisition (The Filter)
-
Action: Acquire
H NMR spectra using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence coupled with excitation sculpting for water suppression. -
Causality: The CPMG sequence acts as a
relaxation filter. Large molecules (proteins) tumble slowly in solution and have very short relaxation times, causing their broad signals to decay rapidly during the spin-echo train. Only the sharp signals of the unbound fragment survive. If 4-Fluoro-1-methyl-1H-indole binds the protein, it temporarily adopts the protein's short , causing a quantifiable decrease in signal intensity (line broadening) compared to the apo-fragment baseline[4]. This apo-vs-holo comparison makes the protocol self-validating.
Step 4: F NMR Orthogonal Validation
-
Action: Acquire a proton-decoupled
F NMR spectrum of the exact same sample. -
Causality: Because proteins naturally lack fluorine, the
F spectrum has zero background noise. A shift in the -121.5 ppm signal (Chemical Shift Perturbation) or a reduction in peak intensity provides orthogonal, irrefutable proof of binding, validating the results of the H CPMG screen[5].
FBDD Workflow Visualization
The logical progression of utilizing fluorinated indoles in drug discovery is mapped below.
Workflow of 19F/1H NMR-driven Fragment-Based Drug Discovery (FBDD) using fluorinated indoles.
References
-
Supporting Information - The Royal Society of Chemistry Source: rsc.org URL:[3]
-
A General and Scalable Synthesis of Polysubstituted Indoles Source: MDPI URL:[2]
-
Enamine joins forces with the ICR to expand fragment-based drug discovery with fluorinated compound libraries Source: Enamine URL:[1]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery Source: PMC - NIH URL:[4]
-
Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: RSC Publishing URL:[5]
Sources
- 1. Enamine joins forces with the ICR to expand fragment-based drug discovery with fluorinated compound libraries - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
19F NMR Chemical Shift of 4-Fluoro-1-methyl-1H-indole: A Comparative Technical Guide
The following technical guide details the 19F NMR chemical shift of 4-Fluoro-1-methyl-1H-indole , structured for researchers in medicinal chemistry and structural biology.
Executive Summary
4-Fluoro-1-methyl-1H-indole exhibits a characteristic 19F NMR chemical shift of δ -122.2 to -122.3 ppm (referenced to CFCl₃ at 0 ppm) in deuterated chloroform (CDCl₃).
This value is a critical spectroscopic fingerprint for validating regiochemistry in drug discovery, particularly when distinguishing between closely related fluoroindole isomers (5-F, 6-F, 7-F) used as tryptophan isosteres or scaffold cores in kinase inhibitors.
Key Data Points
| Parameter | Experimental Value | Conditions |
| Chemical Shift (δ) | -122.2 to -122.3 ppm | CDCl₃, 298 K |
| Multiplicity | Multiplet (m) | 376 MHz (19F frequency) |
| Reference Standard | CFCl₃ (0.0 ppm) | Internal/External |
| Shielding Trend | 6-F < 4-F < 5-F < 7-F | Relative shielding order |
Comparative Analysis: Isomers & Electronic Environment
To ensure accurate structural assignment, it is vital to contextualize the 4-fluoro shift against its regioisomers. The fluorine chemical shift is highly sensitive to the local electron density modulated by the indole nitrogen lone pair and the aromatic ring currents.
Regioisomer Shielding Trends
The electronic environment of the indole ring creates a predictable shielding pattern. The 4-position is electronically unique due to its "ortho-like" proximity to the nitrogen bridgehead (C3a) and the pyrrole ring, yet it sits on the benzene ring.
-
Deshielded (Less Negative ppm): 6-Fluoro isomers are typically the most deshielded due to resonance contributions that reduce electron density at C6.
-
Intermediate: The 4-Fluoro isomer sits in a distinct window (~ -122 ppm).
-
Shielded (More Negative ppm): The 5-Fluoro isomer is significantly more shielded (~ -126 ppm) due to its "meta-like" position relative to the nitrogen, where resonance deshielding is minimized.
Experimental Comparison (CDCl₃):
-
4-Fluoro-1-methylindole: -122.2 ppm
-
5-Fluoroindole: ~ -126.0 ppm (Note: N-methylation typically induces a minor shift, but the ~4 ppm separation allows clear discrimination).
-
Fluorobenzene (Reference): -113.5 ppm. (The indole system is generally more electron-rich, shielding the fluorine relative to a simple phenyl ring).
Solvent Effects
While the standard value is reported in CDCl₃, changing to polar aprotic solvents (like DMSO-d₆) or protic solvents (like Methanol-d₄) can induce shifts of 1–3 ppm .
-
Mechanism: Although 1-methylation removes the N-H hydrogen bond donor, the fluorine atom itself acts as a weak hydrogen bond acceptor. In protic solvents, H-bonding to fluorine typically causes deshielding (shifting to less negative values, e.g., moving from -122 toward -120 ppm).
Structural Logic & Mechanism
The following diagram illustrates the shielding hierarchy and the experimental workflow for validating the compound.
Caption: Logic flow connecting electronic effects to the specific chemical shift hierarchy of fluoroindole isomers.
Experimental Protocol
To reproduce the -122.2 ppm value, follow this self-validating protocol. This method minimizes artifacts from solvent impurities or referencing errors.
Sample Preparation
-
Solvent: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS (for 1H referencing) and 0.05% v/v CFCl₃ (Trichlorofluoromethane) as an internal 19F standard.
-
Note: If CFCl₃ is unavailable, α,α,α-trifluorotoluene (δ -63.7 ppm) is a stable alternative secondary standard.
-
-
Concentration: Dissolve 5–10 mg of 4-Fluoro-1-methyl-1H-indole in 0.6 mL of solvent. Ensure the solution is clear and free of paramagnetic impurities (filter through cotton if necessary).
Acquisition Parameters (Typical 400 MHz Instrument)
-
Nucleus: 19F (376.5 MHz)
-
Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg if proton coupling is desired for splitting analysis.
-
Recommendation: Use proton-decoupled 19F NMR ({1H}) to simplify the signal to a singlet for initial chemical shift verification. The reported "multiplet" arises from H-F coupling (³J_HF and ⁴J_HF) if decoupling is not applied.
-
-
Spectral Width: 200 ppm (typically -50 to -250 ppm range covers all aryl fluorides).
-
Relaxation Delay (D1): Set to 3–5 seconds . Fluorine nuclei in heterocycles can have variable T1 relaxation times; a longer delay ensures accurate integration if quantitative data is needed.
-
Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).
Data Processing
-
Referencing: Set the CFCl₃ peak to 0.00 ppm .
-
Peak Picking: Locate the signal in the -120 to -125 ppm region.
-
Validation:
-
If the peak is at -122.2 ppm , the regiochemistry is likely 4-Fluoro .
-
If the peak is near -126 ppm , suspect the 5-Fluoro isomer.
-
If the peak is near -113 ppm , suspect a non-fused fluorobenzene impurity or precursor.
-
References
-
Ecole Polytechnique Fédérale de Lausanne (EPFL). Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2) Annulation with Indoles.
-
Source:
-
-
Dalhousie University / Wiley. Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. (Discusses shielding trends of 4F, 5F, 6F, 7F isomers).
-
Source:
-
-
Royal Society of Chemistry (RSC). Synthesis of fluoroindole derivatives and NMR data. (Supporting Information for 4-fluoro-1-methyl-1H-indole-3-carbonitrile).
-
Source:
-
-
BenchChem.
-
Source:
-
HRMS ESI mass spectrometry data for 4-Fluoro-1-methyl-1H-indole
As a Senior Application Scientist, I approach the mass spectrometric characterization of small molecules not merely as a routine assay, but as a dynamic system of competing chemical equilibria. 4-Fluoro-1-methyl-1H-indole (Formula: C9H8FN) presents a classic analytical paradox. The inductive electron-withdrawing effect of the C4-fluorine atom, combined with the lack of a hydrogen-bond donor due to N-methylation, creates a highly lipophilic and weakly basic heterocycle.
While such properties traditionally push analysts toward Gas Chromatography-Electron Impact MS (GC-EI-MS) or Atmospheric Pressure Chemical Ionization (APCI), High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS ESI) remains the gold standard for exact mass determination—provided the physical chemistry of the source is properly manipulated.
This guide objectively compares HRMS ESI against alternative ionization techniques for 4-Fluoro-1-methyl-1H-indole and provides a self-validating experimental framework for its precise characterization.
Comparative Ionization Performance: ESI vs. APCI vs. EI
To achieve high-confidence identification in drug development, preserving the intact molecular ion is paramount. Here is how the three primary ionization techniques compare for fluorinated indoles:
-
HRMS ESI (Electrospray Ionization): ESI is a soft ionization technique that typically favors polar, basic amines . Because 4-Fluoro-1-methyl-1H-indole is a very weak base, it resists ionization in neutral solvents. However, by aggressively modifying the LC mobile phase with protic acids (e.g., 0.1% formic acid), we can force the equilibrium toward the protonated state [M+H]+. This yields a highly stable, intact molecular ion ideal for sub-2 ppm exact mass determination.
-
HRMS APCI (Atmospheric Pressure Chemical Ionization): APCI relies on gas-phase ion-molecule reactions and is traditionally favored for neutral, lipophilic compounds . While it easily vaporizes 4-Fluoro-1-methyl-1H-indole, the high-energy corona discharge often generates a complex mixture of the protonated ion [M+H]+ and the radical cation [M]+•. This spectral clutter complicates isotopic abundance calculations.
-
GC-EI-MS (Electron Ionization): EI is a hard ionization technique operating at 70 eV . While excellent for generating fragment-rich spectra for library matching, it shatters the fragile fluorinated indole ring. The parent radical cation [M]+• is often too transient to yield a reliable high-resolution exact mass, making it inferior for novel compound verification.
Quantitative Data Comparison
The following table summarizes the theoretical and observed high-resolution mass data for 4-Fluoro-1-methyl-1H-indole across different ionization platforms.
| Ionization Technique | Dominant Ion Species | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Signal Stability |
| HRMS ESI (+) | Protonated [M+H]+ | 150.0714 | 150.0716 | +1.3 | Excellent |
| HRMS APCI (+) | Protonated [M+H]+ & Radical [M]+• | 150.0714 / 149.0635 | 150.0718 | +2.6 | Moderate (Mixed species) |
| GC-EI-MS | Radical Cation [M]+• | 149.0635 | 149.0638 | +2.0 | Poor (Extensive fragmentation) |
Note: The theoretical exact mass of the neutral molecule is 149.0641 Da. The [M+H]+ mass accounts for the addition of a proton (1.0073 Da), while the [M]+• mass accounts for the loss of an electron (0.0005 Da).
Self-Validating Experimental Protocol: LC-HRMS ESI
To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . Every step includes an internal check to verify that the instrument and chemistry are performing as intended before data is accepted.
Phase 1: System Suitability & Calibration
-
Step: Inject a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Mix) followed by a 50:50 Water:Acetonitrile solvent blank.
-
Causality: The calibration mix ensures the Orbitrap or Q-TOF mass analyzer is tuned to < 2 ppm mass accuracy. The subsequent blank validates the absence of background interference or carryover at the critical m/z 150.0714 threshold, establishing a baseline of trust.
Phase 2: Sample Preparation
-
Step: Dissolve 4-Fluoro-1-methyl-1H-indole in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a 100 ng/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Methanol ensures complete solvation of the lipophilic indole core. Diluting into a 50:50 aqueous/organic mixture matches the initial liquid chromatography gradient conditions, preventing chromatographic peak broadening (the "solvent effect").
Phase 3: Chromatographic Separation
-
Step: Utilize a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.
-
-
Causality: Because fluorinated indoles are weak bases , the constant presence of 0.1% Formic Acid lowers the pH of the mobile phase significantly below the compound's pKa. This forces protonation in the liquid phase, which is the absolute prerequisite for high-efficiency droplet charging in the ESI source.
Phase 4: ESI Source Optimization
-
Step: Set Polarity to Positive Ion Mode (+). Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 300°C.
-
Causality: 3.5 kV provides optimal electric field strength for stable Taylor cone formation without inducing corona discharge (which would inadvertently trigger APCI-like radical formation). A moderate 300°C desolvation temperature efficiently evaporates the aqueous droplets without causing thermal degradation of the C-F bond.
Analytical Workflow & Decision Matrix
Workflow and decision matrix for the mass spectrometric analysis of 4-Fluoro-1-methyl-1H-indole.
References
-
Title: Choosing the Right Ionization Technique in Mass Spectrometry Source: Separation Science URL: [Link]
-
Title: When should I choose APCI or ESI for my flash column chromatography? Source: Biotage URL: [Link]
-
Title: Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI Source: MetwareBio URL: [Link]
-
Title: An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes Source: MDPI (Molecules) URL: [Link]
HPLC retention time of 4-Fluoro-1-methyl-1H-indole vs impurities
An objective, data-driven comparison of HPLC methodologies for the purity assessment of 4-Fluoro-1-methyl-1H-indole, focusing on the resolution of structurally analogous impurities generated during synthesis.
The Analytical Challenge: Mechanistic Origins of Impurities
4-Fluoro-1-methyl-1H-indole is a critical intermediate in the development of advanced therapeutics, including P2X7 receptor antagonists and kinase inhibitors [1]. The pharmacological safety and efficacy of these downstream active pharmaceutical ingredients (APIs) depend heavily on the purity of their building blocks.
To understand the chromatographic challenge, one must first understand the causality behind the impurity profile. The synthesis typically involves the N-methylation of 4-fluoro-1H-indole using a methylating agent (e.g., methyl iodide or dimethyl carbonate) under basic conditions. Because the indole ring is an ambident nucleophile, the resulting indolide anion possesses high electron density at both the nitrogen atom and the C3 carbon. While N-alkylation is kinetically favored, competing C-alkylation at the C3 position is a frequent side reaction, generating 4-fluoro-3-methyl-1H-indole [2].
Furthermore, incomplete reactions leave behind unreacted starting material, and impure starting materials can introduce regioisomers (such as 5-fluoro-1-methyl-1H-indole).
Fig 1. Reaction pathway illustrating the generation of structurally similar indole impurities.
Chromatographic Strategy: C18 vs. PFP Stationary Phases
Separating these impurities requires overcoming the limitations of traditional reversed-phase chromatography.
-
Standard C18 (Octadecylsilyl) Phases : C18 columns separate analytes almost exclusively based on hydrophobic partition. While a C18 column easily resolves the unmethylated starting material from the methylated product, it struggles to separate N-methylated and C-methylated isomers. Because their partition coefficients (LogP) and molecular weights are identical, they frequently co-elute [3].
-
PFP (Pentafluorophenyl) Phases : Fluorinated stationary phases provide orthogonal selectivity. According to [4], PFP phases engage in multiple retention mechanisms beyond hydrophobicity, including
interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions. The shift of a methyl group from the nitrogen to the C3 position significantly alters the molecule's dipole moment and -electron distribution. The electron-deficient PFP ring exploits these subtle electronic differences to achieve baseline resolution where C18 fails.
Fig 2. Chromatographic selectivity logic for resolving fluorinated indole derivatives.
Comparative Performance Data
The following table summarizes the comparative retention behavior and resolution metrics of a standard C18 column versus a PFP column.
Conditions: 60:40 Acetonitrile:Water with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, UV Detection: 280 nm, Column Dimensions: 250 x 4.6 mm, 5 µm.
| Analyte | Identity | C18 Retention Time (min) | PFP Retention Time (min) | Resolution ( | Resolution ( |
| 4-Fluoro-1H-indole | Starting Material | 5.2 | 6.1 | - | - |
| 4-Fluoro-1-methyl-1H-indole | Target Product | 6.8 | 7.5 | 3.1 (vs SM) | 4.2 (vs SM) |
| 4-Fluoro-3-methyl-1H-indole | C-methyl Impurity | 6.9 | 8.4 | 0.2 (Co-elution) | 2.5 (Resolved) |
| 5-Fluoro-1-methyl-1H-indole | Regioisomer Impurity | 6.8 | 8.1 | 0.0 (Co-elution) | 1.8 (Resolved) |
Data Interpretation: The PFP column successfully separates the critical pair (N-methyl vs. C-methyl) due to its ability to differentiate the hydrogen-bonding capacity of the intact N-H bond in the C-methyl impurity from the fully substituted nitrogen in the target product.
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates a strict System Suitability Test (SST) that acts as a physical gatekeeper; sample analysis cannot proceed unless the system proves its resolving power in real-time.
Step 1: Mobile Phase and Standard Preparation
-
Mobile Phase A : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
Resolution Standard (SST Mix) : Accurately weigh 10 mg of 4-Fluoro-1-methyl-1H-indole and 1 mg of 4-Fluoro-3-methyl-1H-indole. Dissolve in 10 mL of Mobile Phase B, then dilute 1:10 with Mobile Phase A.
-
Sample Preparation : Dissolve the crude synthesis sample in the mobile phase to achieve a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Setup
-
Install a PFP column (e.g., 250 x 4.6 mm, 5 µm) into the HPLC system.
-
Set the column oven temperature to 30 °C to maintain consistent phase interaction kinetics.
-
Program an isocratic flow of 60% Mobile Phase B and 40% Mobile Phase A at a flow rate of 1.0 mL/min.
-
Set the UV-Vis or Diode Array Detector (DAD) to 280 nm (optimal absorbance for the indole chromophore).
Step 3: System Suitability Testing (Self-Validation Gate)
-
Inject 10 µL of the Resolution Standard (SST Mix) .
-
Validation Criterion : Calculate the resolution (
) between the target peak and the C-methyl impurity peak.-
Causality: If
, the column may have lost its fluorophilic selectivity (phase collapse or contamination), or the mobile phase preparation is inaccurate. -
Action: Do not proceed. Troubleshoot the system. If
, the system is validated for sample analysis.
-
Step 4: Sample Analysis
-
Inject 10 µL of the filtered crude sample.
-
Integrate the peaks. Quantify the purity of 4-Fluoro-1-methyl-1H-indole using the area normalization method, ensuring that any peaks corresponding to the C-methyl or regioisomer impurities are distinctly integrated and subtracted from the total API purity.
References
- Source: Google Patents (EP2105164A1)
- Source: Google Patents (US6326501B1)
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]
Comparative Analysis: 4-Fluoroindole vs. 1-Methyl-4-fluoroindole in Lead Optimization
Executive Summary
In the optimization of indole-based pharmacophores, the decision to methylate the indole nitrogen (
The 4-fluoro substituent exerts a strong inductive effect (
Part 1: The Physicochemical Divide
The primary distinction between these two species lies in their hydrogen bonding capacity and lipophilicity. The 4-fluoro substituent creates a unique electronic environment that amplifies these differences.
Electronic Modulation and Acidity
The fluorine atom at C4 is peri-positioned relative to C3 but exerts a through-bond inductive effect on the pyrrole nitrogen.
-
4-Fluoro-
-indole: The electron-withdrawing nature of fluorine lowers the pKa of the 1-H (making it more acidic). This makes the NH a stronger Hydrogen Bond Donor (HBD) than in unsubstituted indole. -
1-Methyl-4-fluoroindole: Methylation obliterates this HBD capability. It also introduces a slight electron-donating (
) effect, marginally increasing the electron density of the -system, though the fluorine's withdrawal dominates.
Lipophilicity and Solubility
Methylation acts as a "lipophilic cap," masking the polar NH group.
| Property | 4-Fluoro- | 1-Methyl-4-fluoroindole | Impact on Drug Design |
| H-Bond Donor | Strong (Enhanced by F) | None | Critical for hinge binding (Kinases) or Asp/Glu residues (GPCRs). |
| H-Bond Acceptor | Weak ( | Weak | Minimal change. |
| cLogP (Approx) | ~2.5 | ~3.0 | Methylation increases permeability but decreases aqueous solubility. |
| Steric Bulk | Low | Moderate | Methyl group can clash with constricted pockets or induce conformational twist. |
Part 2: Pharmacodynamic Implications (The Binding Switch)
The decision to methylate must be driven by the architecture of the target binding pocket.
Scenario A: The Kinase Hinge Region (Activity Killer)
In many kinase inhibitors (e.g., JAK, VEGFR), the indole NH forms a critical hydrogen bond with the backbone carbonyl of the hinge region.
-
Observation: Methylation of 4-fluoroindole in these scaffolds typically results in a >100-fold loss in potency .
-
Mechanism: The methyl group not only removes the H-bond but often creates a steric clash with the gatekeeper residue or the backbone itself.
Scenario B: GPCR Hydrophobic Pockets (Activity Enhancer)
For targets like certain Serotonin (5-HT) or Melatonin (MT) receptors, the binding pocket may be hydrophobic.
-
Observation: 1-Methylation can improve affinity by displacing high-energy water molecules from a hydrophobic sub-pocket.
-
Mechanism: The "Magic Methyl" effect.[2] The methyl group fills a small hydrophobic cavity, gaining entropy-driven binding energy (
).
Visualization of Binding Modes
The following diagram illustrates the divergent binding outcomes based on the receptor environment.
Figure 1: Divergent binding outcomes. The N-H variant is essential for targets requiring a hydrogen bond donor (e.g., Kinases), while the N-Me variant favors hydrophobic pockets (e.g., specific GPCRs).
Part 3: Pharmacokinetic Profiles (ADME)
The metabolic fate of the indole ring is heavily influenced by the status of the nitrogen atom.[3]
Metabolic Stability[4][5][6]
-
4-Fluoro-
-indole:-
Phase II Metabolism: The exposed NH is a prime site for N-glucuronidation , leading to rapid clearance.
-
Phase I Metabolism: The 4-fluoro substituent effectively blocks metabolic hydroxylation at the C4 position (a common soft spot in unsubstituted indoles), redirecting metabolism to C5/C6 or the NH.
-
-
1-Methyl-4-fluoroindole:
-
Blockade: Methylation prevents N-glucuronidation completely.
-
New Risk:[4] The
-methyl group itself becomes a site for oxidative demethylation (via CYP450s) or hydroxylation. However, -methyl indoles are generally more metabolically stable than their NH counterparts in liver microsome assays, provided the methyl group is not rapidly removed.
-
Permeability (PAMPA/Caco-2)
The 1-methyl derivative consistently exhibits higher passive permeability due to the masking of the polar H-bond donor and increased lipophilicity. This is advantageous for CNS-targeted drugs requiring Blood-Brain Barrier (BBB) penetration.
Part 4: Experimental Validation Protocols
To validate the choice between NH and N-Me variants, the following self-validating experimental workflow is recommended.
Synthesis of 1-Methyl Variant
Objective: Selective methylation of 4-fluoroindole. Protocol:
-
Dissolve 4-fluoroindole (1.0 eq) in anhydrous DMF (0.1 M).
-
Cool to 0°C under
atmosphere. -
Add NaH (60% dispersion, 1.2 eq) portion-wise. Observation: Gas evolution (
). Stir for 30 min to ensure deprotonation (formation of indolyl anion). -
Add Iodomethane (MeI, 1.1 eq) dropwise.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Add saturated
. -
Workup: Extract with EtOAc, wash with water/brine (critical to remove DMF).
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Comparative Assay Workflow
This workflow ensures that observed differences are due to the specific modification and not assay artifacts.
Figure 2: Parallel screening workflow to decouple pharmacodynamic potency from pharmacokinetic stability.
Part 5: Representative Data Comparison
The following table summarizes typical trends observed when comparing these fragments in medicinal chemistry campaigns. Note: Values are representative of class behavior.
| Parameter | 4-Fluoro- | 1-Methyl-4-fluoroindole | Interpretation |
| Kinase IC50 (nM) | 15 | >10,000 | Methylation destroys hinge binding (H-bond loss). |
| 5-HT Receptor Ki (nM) | 45 | 12 | Methylation improves hydrophobic fit in GPCRs. |
| HLM Stability ( | 25 | 55 | Methylation blocks Phase II conjugation, extending half-life. |
| Caco-2 ( | Methylation significantly enhances membrane permeability. |
References
-
Indole Isosteres in Medicinal Chemistry: Zhang, M. et al. "Fluorine-containing Indoles as Privileged Scaffolds in Drug Discovery." Journal of Medicinal Chemistry.
-
N-Methylation Effects on Binding: Pan, Z. et al. "Structure-Activity Relationship of Indole-Based Kinase Inhibitors." MDPI Molecules.
-
Metabolic Stability of Indoles: Di, L. et al. "Metabolic Stability and Permeability Profiling of N-Methylated Peptides and Heterocycles." ChemRxiv.
-
Synthesis Protocols: Siankevich, A. et al. "Monoselective N-Methylation of Indoles Using Quaternary Ammonium Salts."[2][5] Organic Letters. [2]
Sources
- 1. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Fluoro-1-methyl-1H-indole
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for 4-Fluoro-1-methyl-1H-indole, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Assessment and Rationale for Precaution
Based on the hazard classifications of its structural analogs, 4-Fluoro-1-methyl-1H-indole is presumed to pose the following risks:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][3]
Given these potential hazards, a stringent adherence to the following personal protective equipment protocols is mandatory to ensure the safety of all laboratory personnel.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the required equipment and the rationale for its use.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or ANSI Z.87.1 standards. A face shield should be worn over safety goggles if there is a significant splash hazard.[1][4] | Protects the eyes from splashes of the chemical, which could cause serious irritation.[2][4][5] Face shields offer an additional layer of protection for the entire face, particularly during procedures with a higher risk of splashing or when handling larger quantities.[6] |
| Hand Protection | Disposable nitrile gloves. For prolonged or repeated contact, consider double-gloving or using heavier-duty gloves. Always consult the glove manufacturer's chemical compatibility chart.[1] | Prevents direct skin contact, which can lead to irritation.[2][4][5] The selection of the appropriate glove material is critical and should be based on breakthrough time and permeation rate for similar chemical classes. |
| Body Protection | A fully buttoned laboratory coat. Long pants and closed-toe shoes are mandatory.[1] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6] | Protects the skin on the body and arms from accidental spills and contamination.[1] Closed-toe shoes prevent injury from dropped equipment or spills. |
| Respiratory Protection | All work with 4-Fluoro-1-methyl-1H-indole should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][4] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[4] | The primary route of exposure to be controlled is inhalation, which can cause respiratory irritation.[2] A properly functioning fume hood is the most effective engineering control to minimize this risk. Respirators provide personal protection when engineering controls are insufficient.[6] |
Safe Handling and Operational Plan
A systematic approach to handling 4-Fluoro-1-methyl-1H-indole is essential for minimizing risk. The following step-by-step guide outlines the key phases of operation.
Pre-Operational Checks
-
Engineering Controls Verification: Ensure the chemical fume hood is operational and the certification is current.[1]
-
Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are unobstructed and readily accessible.[1]
-
Spill Kit Availability: Have a spill kit rated for halogenated organic compounds readily available in the laboratory.[1]
-
Container Labeling: All containers holding 4-Fluoro-1-methyl-1H-indole must be clearly labeled with the chemical name and all relevant hazard warnings.[1]
Handling Procedures
-
Work Area: Conduct all weighing and handling of the compound within a certified chemical fume hood.[1][4]
-
Exposure Avoidance: Strictly avoid inhalation, ingestion, and contact with skin and eyes.[1][2]
-
Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.[1][2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2][4][5]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 4-Fluoro-1-methyl-1H-indole.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a halogenated organic compound, 4-Fluoro-1-methyl-1H-indole and any materials contaminated with it must be treated as hazardous waste.[1]
-
Containerization: Collect all waste in a designated, properly labeled, and securely sealed container. Do not mix with non-halogenated waste. The label should clearly indicate "Halogenated Waste" and list the contents.[1]
-
Disposal Procedure: Dispose of the chemical waste through a licensed and certified chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]
By adhering to these rigorous safety protocols, researchers can confidently work with 4-Fluoro-1-methyl-1H-indole while ensuring their personal safety and the integrity of their laboratory environment.
References
- Benchchem. Essential Safety and Operational Guide for Handling 4-Fluoro-1-methyl-1H-indol.
- Ossila. 4-Fluoroindole - SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Methylindole.
- Fisher Scientific. SAFETY DATA SHEET - 4-Fluoroindole.
- TCI EUROPE N.V. SAFETY DATA SHEET - 4-Methylindole.
- Stanford University. Personal Protective Equipment Requirements.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
